Citronellyloxyacetaldehyde

Description

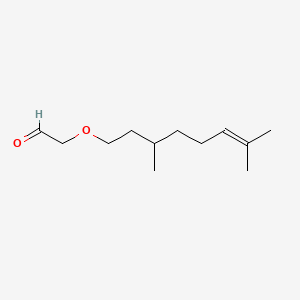

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,7-dimethyloct-6-enoxy)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-11(2)5-4-6-12(3)7-9-14-10-8-13/h5,8,12H,4,6-7,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMETVDMCIJNNKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCOCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052492 | |

| Record name | [(3,7-Dimethyl-6-octenyl)oxy]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless viscous liquid with strong floral odour | |

| Record name | Citronelloxyacetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/470/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

130.00 °C. @ 12.00 mm Hg | |

| Record name | [(3,7-Dimethyl-6-octenyl)oxy]acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in alcohol | |

| Record name | Citronelloxyacetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/470/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.922 (20°) | |

| Record name | Citronelloxyacetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/470/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7492-67-3 | |

| Record name | Citronellyloxyacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7492-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronelloxyacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citronellyloxyacetaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetaldehyde, 2-[(3,7-dimethyl-6-octen-1-yl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [(3,7-Dimethyl-6-octenyl)oxy]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3,7-dimethyl-6-octenyl)oxy]acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLOXYACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PS292RE8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | [(3,7-Dimethyl-6-octenyl)oxy]acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Mechanistic Investigations of Citronellyloxyacetaldehyde

Diverse Synthetic Routes and Reaction Optimizations

The preparation of citronellyloxyacetaldehyde and its analogs has been approached through various synthetic strategies, each with its own set of advantages and challenges. Research in this area has been driven by the need for efficient and selective processes that are amenable to industrial-scale production.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, offering pathways that are often more efficient and environmentally benign than stoichiometric methods. A variety of catalytic systems have been explored for the synthesis of aldehydes and related compounds.

One notable approach involves the use of phase transfer catalysis. For instance, the Williamson ether synthesis, a classical method for preparing ethers, can be significantly improved by employing quaternary ammonium (B1175870) salts as catalysts. This method has been applied to the synthesis of various alkyl, alkenyl, and alkadienyl oxyacetaldehydes. google.com The reaction involves the interaction of an alcohol with a haloacetal in the presence of a base and the phase transfer catalyst. google.com This catalytic approach provides a more efficient one-step or two-step process compared to the traditional three-step sequence involving the formation of a sodium or potassium alcoholate. google.com

Other catalytic systems, such as those involving metal complexes, have also been utilized in the synthesis of related compounds. For example, palladium-catalyzed reactions are widely used in organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high selectivity. nih.gov While specific examples for the direct synthesis of this compound via palladium catalysis are not extensively detailed in the provided search results, the general principles of catalytic reactions, such as Roelen's oxo synthesis and reactions involving alkaline catalysts, are relevant to the formation of aldehydes. epo.org The use of catalytic metal complexes is also mentioned in the context of synthesizing materials that may include this compound as a component. googleapis.com

The table below summarizes some catalytic approaches relevant to the synthesis of aldehydes.

| Catalyst Type | Reaction | Key Features | Reference |

| Quaternary Ammonium Salts | Williamson Ether Synthesis (Phase Transfer Catalysis) | Improved efficiency over traditional methods. google.com | google.com |

| Palladium Complexes | Decarboxylative Acyloxylation | High chemo-, regio-, and stereoselectivity. nih.gov | nih.gov |

| Alkaline Catalysts | Aldehyde Synthesis | General applicability in organic synthesis. epo.org | epo.org |

Process Research and Development Considerations

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process involves numerous considerations. These include the efficiency of the synthesis, the cost and availability of starting materials, the safety of the process, and the environmental impact.

For the synthesis of aroma chemicals like this compound, an efficient and economical preparation method is crucial. epo.org The development of a convergent, kilogram-scale synthesis of a clinical candidate highlights the challenges and strategies involved in scaling up a chemical process. sci-hub.se This includes optimizing reaction conditions, managing impurities, and ensuring the final product meets quality standards. sci-hub.se

The historical development of vitamin A production provides a comprehensive overview of the evolution of a large-scale chemical process, from early laboratory syntheses to highly optimized industrial routes. researchgate.net This includes the development of new methodologies in chemistry, formulation, and biotechnology. researchgate.net

A key aspect of process development is understanding the reaction mechanism to optimize for yield and selectivity. For instance, in the production of butadiene from ethanol, mechanistic studies helped to identify the rate-controlling step and the importance of catalyst structure. umaine.edu

The table below outlines important considerations in process research and development.

| Consideration | Description | Relevance to this compound | Reference |

| Efficiency and Economics | Maximizing product yield while minimizing costs. | Essential for the commercial viability of a fragrance ingredient. epo.org | epo.org |

| Scalability | The ability to increase the production volume. | Requires robust and reliable synthetic methods. sci-hub.se | sci-hub.se |

| Safety and Environmental Impact | Ensuring the process is safe for workers and the environment. | A critical aspect of modern chemical manufacturing. | |

| Purity and Quality Control | Meeting the required specifications for the final product. | Important for fragrance applications to ensure consistent scent profiles. |

Mechanistic Studies of Formative Reactions

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome and optimizing its efficiency. Mechanistic studies provide insights into the step-by-step pathway from reactants to products, including the identification of transient species like intermediates and transition states.

Elucidation of Reaction Intermediates and Transition States

Reaction intermediates are transient species that are formed in one step of a multi-step reaction and consumed in a subsequent step. libretexts.org They represent local energy minima on the reaction energy diagram. solubilityofthings.com Transition states, on the other hand, are high-energy, unstable configurations that molecules pass through as they transform from reactants to products. solubilityofthings.com They represent the energy maxima on a reaction coordinate. solubilityofthings.com

The study of reaction mechanisms often involves the direct or indirect detection of these transient species. For example, in the Wacker oxidation, mechanistic studies have provided evidence for the involvement of specific palladium-containing intermediates. illinois.edu In the context of radical reactions, the extent of cyclization of a radical probe can provide evidence for a radical chain pathway and the involvement of radical intermediates. nih.gov

Computational chemistry has become an invaluable tool for studying reaction intermediates and transition states. e3s-conferences.org Density functional theory (DFT) calculations can be used to model the structures and energies of these species, providing insights into the reaction mechanism and helping to rationalize experimental observations. e3s-conferences.org

The table below differentiates between reaction intermediates and transition states.

| Species | Definition | Characteristics | Role in Reaction | Reference |

| Reaction Intermediate | A transient molecule formed and consumed during a reaction. | Corresponds to a local energy minimum on the potential energy surface. libretexts.orgsolubilityofthings.com | A discrete step in a multi-step reaction mechanism. solubilityofthings.com | libretexts.orgsolubilityofthings.com |

| Transition State | The highest energy point along the reaction coordinate. | Represents a point of maximum instability. solubilityofthings.com | The critical point that determines the reaction rate. solubilityofthings.comnumberanalytics.com | solubilityofthings.comnumberanalytics.com |

Kinetic and Thermodynamic Aspects of Synthetic Pathways

The outcome of a chemical reaction is governed by both kinetics and thermodynamics. Kinetics deals with the rate of the reaction, which is determined by the activation energy, while thermodynamics deals with the relative stability of the reactants and products, which determines the position of equilibrium.

In many reactions, a competition exists between the formation of the kinetic product (the product that is formed fastest) and the thermodynamic product (the most stable product). masterorganicchemistry.com By carefully controlling the reaction conditions, such as temperature and the choice of reagents, it is often possible to selectively form one product over the other. masterorganicchemistry.com

Kinetic studies, which involve measuring reaction rates under different conditions, can provide valuable information about the reaction mechanism. numberanalytics.com The rate law, which expresses the relationship between the reaction rate and the concentrations of the reactants, can help to identify the species involved in the rate-determining step. numberanalytics.com

Thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be determined experimentally and provide information about the feasibility and spontaneity of a reaction. ed.gov The interplay between kinetics and thermodynamics is crucial in understanding and controlling chemical reactions. berkeley.edu

The following table summarizes the key differences between kinetic and thermodynamic control.

| Control | Governing Factor | Product Formed | Reaction Conditions | Reference |

| Kinetic Control | Rate of reaction (Activation Energy) | The product that is formed fastest. | Typically lower temperatures and short reaction times. masterorganicchemistry.com | masterorganicchemistry.com |

| Thermodynamic Control | Stability of products (Gibbs Free Energy) | The most stable product. | Typically higher temperatures and longer reaction times to allow for equilibrium. masterorganicchemistry.com | masterorganicchemistry.com |

Influence of Catalysis on Reaction Mechanisms

The synthesis of this compound, ((3,7-dimethyl-6-octenyl)oxy)acetaldehyde, is significantly influenced by the choice of catalyst, which dictates the reaction mechanism, efficiency, and the nature of the intermediates. A prominent catalytic method for preparing oxyacetaldehydes involves phase-transfer catalysis (PTC). This approach offers an efficient alternative to traditional multi-step sequences. google.com

In a typical phase-transfer catalyzed process, an alcohol such as citronellol (B86348) is reacted with a haloacetaldehyde acetal (B89532) (e.g., bromoacetaldehyde (B98955) diethyl acetal) in a biphasic system. google.com The system consists of an organic phase containing the reactants and a solid or aqueous phase containing a base, like sodium or potassium hydroxide (B78521). A phase-transfer agent, typically a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide), is crucial for the reaction. google.comorganic-chemistry.org

The mechanism proceeds as follows:

The hydroxide ion is transferred from the aqueous/solid phase to the organic phase by the quaternary ammonium cation, forming an ion pair [Q⁺]OH⁻.

In the organic phase, the hydroxide ion deprotonates the citronellol to form the corresponding citronellyl alkoxide.

This alkoxide then acts as a nucleophile, displacing the halide from the haloacetaldehyde acetal in a Williamson ether synthesis-type reaction to form the this compound acetal. google.com

The resulting acetal is then hydrolyzed under acidic conditions to yield the final product, this compound.

This catalytic cycle avoids the need to pre-form the metal alkoxide under harsh, anhydrous conditions, making the process milder and more efficient. google.com The choice of catalyst and reaction conditions can influence the rate of etherification and minimize side reactions.

| Catalyst / Promoter | Reactants | Mechanism | Product | Ref |

| Quaternary Ammonium Salt | Citronellol, Haloacetaldehyde Acetal, Base (NaOH/KOH) | Phase-Transfer Catalysis (Williamson Ether Synthesis) | This compound Acetal | google.com |

| Acid Catalyst (e.g., H₂SO₄) | This compound Acetal, Water | Hydrolysis | This compound | google.com |

Derivatization Strategies and Analogue Synthesis

The molecular structure of this compound, featuring a reactive aldehyde group and an unsaturated terpenoid backbone, provides multiple sites for chemical modification to produce a diverse range of analogues. epo.orgwikipedia.org These derivatization strategies are employed to fine-tune the compound's organoleptic properties or other chemical characteristics.

The aldehyde functional group is a versatile platform for a variety of chemical transformations. wikipedia.orgncert.nic.in Standard organic synthesis reactions can be applied to this compound to yield a range of derivatives. ksu.edu.sa

Formation of Acetals: The aldehyde can react with alcohols or diols under acidic catalysis to form stable acetals. wikipedia.orgksu.edu.sa These derivatives are often used as protecting groups during other transformations or may possess unique fragrance properties themselves. For example, reaction with ethylene (B1197577) glycol would yield the corresponding 1,3-dioxolane (B20135) derivative.

Reduction to Alcohol: The aldehyde group can be readily reduced to a primary alcohol, yielding 2-((3,7-dimethyloct-6-en-1-yl)oxy)ethan-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ksu.edu.sa This conversion changes the odor profile from a sharp, aldehydic character to a softer, floral note.

Oxidation to Carboxylic Acid: Oxidation of the aldehyde furnishes the corresponding carboxylic acid, 2-((3,7-dimethyloct-6-en-1-yl)oxy)acetic acid. Mild oxidizing agents such as silver oxide (Ag₂O) in Tollens' reagent or potassium permanganate (B83412) (KMnO₄) can be employed for this purpose. ksu.edu.sa

Nucleophilic Addition Reactions: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. wikipedia.org For instance, reaction with hydrogen cyanide (HCN) produces a cyanohydrin, while reaction with primary amines yields imines, and reaction with hydroxylamine (B1172632) forms the corresponding oxime. wikipedia.orgncert.nic.in

| Reaction Type | Reagent(s) | Functional Group Transformation | Product Class |

| Acetal Formation | Alcohol/Diol, Acid Catalyst | Aldehyde → Acetal | Acetal |

| Reduction | NaBH₄ or LiAlH₄ | Aldehyde → Primary Alcohol | Alcohol |

| Oxidation | KMnO₄, Ag₂O, CrO₃ | Aldehyde → Carboxylic Acid | Carboxylic Acid |

| Imination | Primary Amine, Acid Catalyst | Aldehyde → Imine | Imine |

| Oxime Formation | Hydroxylamine (NH₂OH) | Aldehyde → Oxime | Oxime |

The citronellyl backbone contains a carbon-carbon double bond, which is a key site for modification. Altering this part of the molecule can significantly impact its shape, flexibility, and interaction with olfactory receptors.

Hydrogenation: The most common modification is the catalytic hydrogenation of the double bond. Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas, the double bond is saturated. This reaction converts this compound into dihydrothis compound (2-((3,7-dimethyloctyl)oxy)acetaldehyde). This modification typically results in a cleaner, more stable fragrance profile, removing the citrusy, unsaturated character.

Epoxidation: The double bond can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This introduces a three-membered epoxide ring, adding a different type of functionality and potentially new odor characteristics.

Hydration: Acid-catalyzed hydration of the double bond, following Markovnikov's rule, would lead to the introduction of a hydroxyl group at the C7 position, creating a more complex, hydroxylated analogue.

This compound possesses a stereocenter at the C3 position of the citronellyl moiety, meaning it can exist as two distinct enantiomers: (R)-citronellyloxyacetaldehyde and (S)-citronellyloxyacetaldehyde. The racemic mixture is commonly used, but the individual stereoisomers can be synthesized for research or to achieve specific fragrance profiles, as enantiomers often have different sensory properties. thegoodscentscompany.com

The enantioselective synthesis of these stereoisomers typically relies on the use of an enantiomerically pure starting material. chemrxiv.orgauburn.eduorganic-chemistry.org The synthesis would proceed via the same catalytic routes as the racemate, but starting with either (R)-citronellol or (S)-citronellol.

Synthesis of (R)-citronellyloxyacetaldehyde: This is achieved by using (R)-citronellol as the starting alcohol in the phase-transfer catalyzed Williamson ether synthesis described previously.

Synthesis of (S)-citronellyloxyacetaldehyde: Similarly, using (S)-citronellol as the precursor will yield the (S)-enantiomer of the final aldehyde.

The characterization and differentiation of these stereoisomers require specialized analytical techniques. nih.govbeilstein-journals.org

| Technique | Purpose | Expected Outcome |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Separation of enantiomers | Two distinct peaks for the (R)- and (S)-enantiomers, allowing for the determination of enantiomeric excess (ee). |

| Polarimetry | Measurement of optical rotation | Each enantiomer will rotate plane-polarized light to an equal but opposite degree. The racemic mixture will show no optical rotation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents | Differentiation of enantiomers in solution | The chiral shift reagent interacts differently with each enantiomer, inducing diastereotopic shifts in the NMR spectrum, allowing for their distinction and quantification. |

Biochemical Pathways and Metabolic Transformations of Citronellyloxyacetaldehyde

Enzymatic Biotransformation Pathways

The biotransformation of citronellyloxyacetaldehyde is facilitated by a range of enzymes that catalyze oxidative and reductive reactions. These enzymatic processes are fundamental to the detoxification and elimination of this xenobiotic compound from the body. The primary pathways involved in its metabolism include oxidation of the aldehyde group and hydroxylation of the terpene moiety.

Identification of Specific Enzymes Involved in Metabolic Processing

The metabolic processing of aldehydes is predominantly carried out by aldehyde dehydrogenases (ALDHs). wikipedia.orgnih.gov These enzymes are a superfamily of NAD(P)+-dependent enzymes that oxidize a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. wikipedia.org In humans, the ALDH family comprises several isozymes with varying substrate specificities and tissue distribution. nih.gov The initial and most critical step in the metabolism of this compound is the oxidation of its aldehyde group to a carboxylic acid, a reaction catalyzed by ALDHs. wikipedia.org

Given the structural similarities to other aldehydes, it is plausible that cytochrome P450 (CYP) enzymes also participate in the metabolism of this compound. nih.gov CYP enzymes are a diverse group of heme-containing monooxygenases that are involved in the metabolism of a vast array of xenobiotics. nih.gov These enzymes could potentially hydroxylate the citronellyl portion of the molecule, creating additional sites for further conjugation and excretion.

The table below summarizes the key enzymes potentially involved in the biotransformation of this compound.

| Enzyme Family | Specific Enzyme(s) | Role in Metabolism |

| Aldehyde Dehydrogenase (ALDH) | ALDH1A1, ALDH2 | Oxidation of the aldehyde moiety to a carboxylic acid. wikipedia.orgnih.gov |

| Cytochrome P450 (CYP) | Various isozymes | Hydroxylation of the citronellyl group. nih.gov |

Characterization of Metabolites and Biotransformation Products

The enzymatic biotransformation of this compound results in the formation of several metabolites. The primary metabolite is expected to be citronellyloxyacetic acid, formed through the ALDH-catalyzed oxidation of the aldehyde group. This conversion of an aldehyde to a carboxylic acid is a common metabolic pathway for many aldehydes. wikipedia.org

Further metabolism by CYP enzymes could lead to hydroxylated derivatives of citronellyloxyacetic acid. These hydroxylated metabolites can then undergo subsequent phase II metabolism, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion from the body.

The potential biotransformation products of this compound are outlined in the table below.

| Parent Compound | Metabolic Reaction | Resulting Metabolite |

| This compound | Oxidation (via ALDH) | Citronellyloxyacetic acid |

| Citronellyloxyacetic acid | Hydroxylation (via CYP) | Hydroxylated citronellyloxyacetic acid derivatives |

In Vitro and In Vivo Metabolic Profiling

Metabolic profiling studies, both in vitro and in vivo, are essential for comprehensively understanding the metabolic fate of this compound. nih.govwuxiapptec.com

In Vitro Metabolic Profiling: In vitro studies typically utilize subcellular fractions such as liver microsomes and cytosol, which contain a high concentration of drug-metabolizing enzymes like CYPs and ALDHs. nih.govnih.gov By incubating this compound with these fractions, researchers can identify the primary metabolites formed and the enzymes responsible for their formation. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are instrumental in separating and identifying these metabolites. nih.govau.dkresearchgate.net

In Vivo Metabolic Profiling: In vivo studies involve administering the compound to animal models to understand its metabolism within a whole organism. criver.com These studies provide a more complete picture of the absorption, distribution, metabolism, and excretion (ADME) of the compound. criver.com Analysis of biological matrices such as urine, feces, and plasma allows for the identification and quantification of metabolites, offering insights into the major routes of elimination. nih.govcriver.com Radiolabeling the compound can aid in tracking its disposition and ensuring a complete mass balance analysis. criver.com

Interplay with Endogenous Biochemical Systems

The metabolism of this compound can influence and be influenced by endogenous biochemical systems. Its biotransformation can affect cellular redox balance and potentially integrate into major metabolic pathways.

Impact on Cellular Redox Balance and Homeostasis

The metabolism of aldehydes is intrinsically linked to the cellular redox state, particularly the balance between NAD+ and NADH. nih.gov The oxidation of this compound by ALDH requires NAD+ as a cofactor, converting it to NADH. wikipedia.org Significant metabolism of this aldehyde could therefore impact the cellular NAD+/NADH ratio. This ratio is a critical regulator of numerous cellular processes, including energy metabolism and cellular signaling. nih.govbionumbers.org

Potential Integration into Major Metabolic Fluxes

The primary metabolite of this compound, citronellyloxyacetic acid, could potentially enter into further metabolic pathways. Depending on its structure, it might be a substrate for enzymes involved in fatty acid metabolism or other catabolic pathways. For instance, if the citronellyl chain undergoes beta-oxidation, it could be broken down into smaller units that can enter central metabolic pathways like the Krebs cycle. nih.govuomustansiriyah.edu.iq

The integration into major metabolic fluxes is a key aspect of understanding the complete metabolic fate of the compound. researchgate.netnumberanalytics.combiorxiv.org This integration determines whether the compound is fully catabolized for energy or if its metabolites are utilized in other biosynthetic pathways. uomustansiriyah.edu.iq

Toxicological Research and Risk Assessment Methodologies Pertaining to Citronellyloxyacetaldehyde

In Vitro and In Vivo Models for Toxicological Evaluation

The foundation of modern toxicology lies in the use of both in vitro (cellular) and in vivo (animal) models to study the effects of chemical substances. nih.govresearchgate.net These models are essential for predicting potential toxicity in humans. In vitro systems, which utilize cultivated human or animal cell lines, offer a method for rapidly screening a large number of chemicals and investigating specific mechanisms of toxicity. researchgate.netbohrium.com In vivo studies, conducted in living organisms, provide data on the complex interactions of a substance within a whole biological system. nih.gov The selection of appropriate models is critical for obtaining relevant and reliable data for risk assessment.

The development of experimental systems for identifying the hazards of substances like Citronellyloxyacetaldehyde involves a rigorous validation process to ensure their relevance and reliability. This process establishes the scientific basis for using a particular model to predict a specific toxicological endpoint.

For a fragrance ingredient, initial hazard identification may involve a battery of in vitro tests using cell lines relevant to the expected routes of exposure, such as skin cells (keratinocytes) or respiratory tract cells. The validation of these systems involves demonstrating their ability to correctly identify known toxicants and non-toxicants, a process that includes assessing their reproducibility and predictive capacity. epa.gov

Table 1: Examples of Experimental Systems for Hazard Identification

| Model Type | Experimental System | Endpoint Measured | Relevance for this compound |

|---|---|---|---|

| In Vitro | Reconstructed human epidermis (RhE) models | Skin irritation, corrosion, sensitization | Assessment of dermal effects from cosmetic use. |

| In Vitro | Human or animal liver cell lines (e.g., HepG2) | Metabolism, cytotoxicity, genotoxicity | Evaluation of systemic toxicity after absorption. |

| In Vivo | Rodent models (e.g., rat, mouse) | Acute toxicity, repeated dose toxicity | Characterization of systemic effects and target organs. |

| In Vivo | Local Lymph Node Assay (LLNA) in mice | Skin sensitization potential | Determination of allergenic potential. |

Advances in biotechnology have led to the development of high-throughput screening (HTS) and high-content screening (HCS) assays, which allow for the rapid testing of thousands of chemicals against a wide range of biological targets. toxicology.org These advanced assays provide a wealth of data on potential mechanisms of toxicity early in the safety assessment process.

For this compound, these assays can be used to screen for a variety of potential adverse effects, such as receptor binding, enzyme inhibition, oxidative stress, and mitochondrial dysfunction. epa.gov By focusing on cellular biology and biochemical functions, these models help to build a more predictive understanding of a compound's toxic potential. epa.gov

Table 2: Advanced Biological Assays in Toxicological Screening

| Assay Category | Specific Assay Example | Toxicological Endpoint |

|---|---|---|

| Cell Viability/Cytotoxicity | Neutral Red Uptake, MTT Assay | General cellular toxicity |

| Oxidative Stress | ROS (Reactive Oxygen Species) Assay | Cellular damage from oxidative processes |

| Genotoxicity | Ames Test, In Vitro Micronucleus Test | DNA damage and mutagenicity |

| Receptor Binding | Estrogen Receptor (ER) Binding Assay | Endocrine disruption potential |

| Mitochondrial Function | Mitochondrial membrane potential assay | Disruption of cellular energy production |

Mechanistic Toxicology of this compound

Mechanistic toxicology aims to understand how a chemical exerts its toxic effects at the molecular, biochemical, and cellular levels. tamu.edutaylorfrancis.com This field moves beyond simply identifying hazards to elucidating the specific biological pathways that are disrupted by a substance, providing a more robust basis for risk assessment. taylorfrancis.comtaylorfrancis.com

Identifying the specific cellular and molecular targets of a compound is a key goal of mechanistic toxicology. For an aldehyde-containing compound like this compound, potential targets could include proteins and DNA, as aldehydes are known to be reactive functional groups.

Research into the molecular and biochemical changes associated with acetaldehyde (B116499) toxicity, a structurally related aldehyde, has shown that it can form adducts with proteins and DNA, leading to cellular dysfunction. cdc.govresearchgate.net Similar mechanisms could be investigated for this compound to determine its specific molecular initiating events. Potential areas of investigation include interactions with cellular macromolecules, disruption of signaling pathways, and induction of oxidative stress. taylorfrancis.com

An Adverse Outcome Pathway (AOP) is a conceptual framework that links a molecular initiating event (MIE) to an adverse outcome at the individual or population level through a series of causally linked key events. oecd.orgoecd.orgnih.gov The AOP framework is a valuable tool for organizing existing knowledge and guiding targeted testing. nih.gov

For a substance like this compound, a hypothetical AOP for skin sensitization could be developed. This would begin with the MIE of the chemical binding to skin proteins (haptenation), followed by key events such as the uptake and processing of these modified proteins by immune cells, activation of T-cells, and culminating in the adverse outcome of allergic contact dermatitis.

Table 3: Hypothetical Adverse Outcome Pathway (AOP) for Skin Sensitization

| AOP Component | Description for a Potential Sensitizer |

|---|---|

| Molecular Initiating Event (MIE) | Covalent binding of the chemical to skin proteins. |

| Key Event 1 | Uptake and processing by dendritic cells. |

| Key Event 2 | Maturation and migration of dendritic cells to lymph nodes. |

| Key Event 3 | Activation and proliferation of specific T-lymphocytes. |

| Adverse Outcome | Allergic contact dermatitis upon re-exposure. |

Genotoxicity and mutagenicity assessments are a critical component of toxicological evaluation, as they investigate the potential for a chemical to damage genetic material (DNA), which can lead to mutations and potentially cancer. nih.gov A standard battery of tests is typically employed to evaluate these endpoints.

For aldehydes, there is concern about their potential to react with DNA. cdc.gov Therefore, a thorough assessment of the genotoxic potential of this compound would be required. This would involve a tiered approach, starting with in vitro assays and potentially progressing to in vivo studies if positive results are found.

Table 4: Standard Assays for Genotoxicity and Mutagenicity Assessment

| Assay | System | Endpoint Measured |

|---|---|---|

| Ames Test | Bacterial (Salmonella typhimurium, E. coli) | Gene mutation (reverse mutation) |

| In Vitro Micronucleus Test | Mammalian cells | Chromosomal damage (clastogenicity and aneugenicity) |

| In Vitro Chromosomal Aberration Test | Mammalian cells | Structural and numerical chromosome abnormalities |

| In Vivo Comet Assay | Animal tissues | DNA strand breaks |

| In Vivo Micronucleus Test | Animal bone marrow or peripheral blood | Chromosomal damage |

Academic Frameworks for Toxicological Risk Assessment

The toxicological risk assessment of fragrance ingredients such as this compound is conducted within comprehensive academic and industry-led frameworks. A primary example is the program developed by the Research Institute for Fragrance Materials (RIFM), which utilizes a multi-step, science-based process to evaluate the safety of individual fragrance components. rifm.orgsicherheitsbewerter.info This process is overseen by an independent, academic Expert Panel for Fragrance Safety, which reviews and approves all scientific findings. rifm.org The safety evaluation for any single ingredient is multifaceted, covering a range of critical human health and environmental endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, and respiratory effects. rifm.orgperfumerflavorist.com

Methodologies for Exposure Assessment and Dose-Response Relationships

A critical component of any toxicological risk assessment is the interplay between exposure and the inherent hazard of a substance, which is characterized by the dose-response relationship.

Exposure Assessment Exposure assessment aims to quantify the amount of a substance, such as this compound, that consumers may come into contact with through the use of various products. fastercapital.com For fragrance ingredients, the primary routes of exposure are dermal contact from cosmetics and personal care products and inhalation from air care products and fine fragrances. bohrium.comrivm.nl To obtain a realistic understanding of exposure levels, researchers utilize sophisticated aggregate exposure models. bohrium.com These models integrate data from multiple sources, including the concentration of the ingredient in different product types, consumer habits and practices data, and physicochemical properties of the molecule. researchgate.net This allows for the calculation of exposure estimates across a population for different use scenarios, from a single application to long-term, repeated use. researchgate.net

Table 1: Illustrative Data Inputs for an Aggregate Exposure Model for a Fragrance Ingredient

| Data Category | Specific Parameter | Example |

| Ingredient Properties | Concentration in Product | 0.5% in a body lotion |

| Vapour Pressure | Influences inhalation exposure | |

| Dermal Absorption Rate | Percentage of applied dose absorbed through the skin | |

| Product Use Data | Product Type | Body lotion, shampoo, fine fragrance, air freshener |

| Amount Used per Application | 2 grams for body lotion | |

| Frequency of Use | Once daily for body lotion | |

| Consumer Habits | Co-use of Products | Use of multiple fragranced products in a day |

| Body Surface Area of Application | Application to arms and legs | |

| Rinsing or Evaporation | Ingredient is rinsed off (e.g., shampoo) or left on |

Dose-Response Relationships The dose-response relationship is a fundamental concept in toxicology that describes how the magnitude of a biological response is related to the dose of an agent received. cosmeticsandtoiletries.com Establishing this relationship is essential for determining the potency and toxicity of a substance and for identifying safe exposure levels. safecosmetics.org For fragrance ingredients, dose-response data are generated from a variety of sources, including in vitro assays and, when necessary, in vivo studies conducted on the ingredient itself or on a suitable structural analog. nih.govnih.gov

These studies aim to identify a No-Observed-Adverse-Effect Level (NOAEL) , which is the highest dose administered that does not produce a statistically significant increase in the frequency or severity of adverse effects. cosmeticsandtoiletries.com The NOAEL is a critical value used in risk characterization to derive safe exposure thresholds for humans. The relationship is often visualized as a dose-response curve, which shows the response increasing with the dose. nih.gov For some effects, a threshold may exist below which no adverse response is expected to occur. safecosmetics.org

Predictive Toxicology and Quantitative Structure-Activity Relationships (QSARs) in Risk Assessment

In modern toxicology, particularly for industries like the fragrance sector with a large portfolio of chemicals, it is not feasible to have a complete experimental dataset for every substance. acs.org Predictive toxicology, utilizing computational tools, has become an essential approach to fill data gaps, prioritize testing needs, and reduce reliance on animal studies. morressier.comcir-safety.org

Quantitative Structure-Activity Relationships (QSARs) QSARs are in silico models that correlate the chemical structure of a molecule with its physicochemical properties and biological activities, including toxicity. nih.gov The underlying principle is that chemicals with similar structures are likely to have similar properties and exhibit similar biological behaviors. acs.org These models are used to predict the potential toxicity of an untested chemical, like this compound, by comparing its structural features to those of chemicals with known toxicity data. cosmeticsandtoiletries.com Various computational platforms, such as the OECD QSAR Toolbox, are used to facilitate these predictions. cosmeticsandtoiletries.com

Read-Across Approach The read-across technique is a prominent form of data gap filling used in the safety assessment of fragrance materials. rifm.orgnih.govaltex.org This approach is more targeted than general QSAR models and relies on grouping a small number of chemicals into a category based on structural similarity, shared functional groups, and similar metabolic and degradation pathways. nih.govacs.orgnih.gov Within a category, the toxicological data from one or more well-studied source chemicals (analogs) can be used to predict the corresponding endpoint for a target chemical that has not been tested. acs.orgnih.gov

For a compound like this compound, an aldehyde, potential analogs would be other structurally related aldehydes for which robust toxicological data exist. The justification for a read-across approach is highly detailed and must account for factors like bioavailability and metabolic fate to ensure the prediction is scientifically sound. acs.orgmorressier.com The Research Institute for Fragrance Materials has successfully used read-across in over 80% of its published safety assessments to address at least one toxicological endpoint. altex.org

Table 2: Key Elements of a Read-Across Justification

| Element | Description | Relevance to this compound |

| Structural Similarity | Comparison of functional groups, carbon chain length, and stereochemistry. | Analogs would likely be other aliphatic ether aldehydes with similar molecular weight. |

| Metabolic Pathway Analysis | Prediction of whether the target and source chemicals are metabolized similarly. | The aldehyde and ether moieties are key features. Metabolism to the corresponding carboxylic acid and alcohol would be anticipated. |

| Physicochemical Properties | Comparison of properties like log Kow (octanol-water partition coefficient) and water solubility. | These properties influence absorption, distribution, metabolism, and excretion (ADME) and are expected to be similar among analogs. |

| Toxicodynamic Hypothesis | Postulation of a common mechanism of action leading to the toxic effect. | For aldehydes, reactivity with biological macromolecules is a common mechanism to consider. |

| Data Concordance | Ensuring that existing data for all chemicals in the group are consistent. | If some data exists for this compound, it should align with the data from the proposed analog. |

Mixture Toxicology Considerations

Fragrance ingredients such as this compound are rarely encountered by consumers as single chemicals. Instead, they are components of complex fragrance formulations that can contain dozens to hundreds of individual ingredients, which are then incorporated into consumer products. nih.govnih.gov This reality necessitates the consideration of mixture toxicology.

The assessment of chemical mixtures is a significant challenge because the combined effect of multiple substances may not be predicted by their individual toxicities. mdpi.com The two primary concepts used to model the effects of mixtures are:

Dose (or Concentration) Addition : This concept applies to components that act by the same or a similar mechanism of action. The toxicity of the mixture can be predicted by summing the doses of the individual components, scaled for their relative potencies.

Independent Action (or Response Addition) : This concept applies to chemicals that have different modes of action. It assumes that the components act independently of one another, and the combined effect is calculated based on the probability of each component producing a response.

In the context of fragrance safety, the risk assessments performed on individual ingredients are typically conservative, incorporating significant safety factors. These built-in margins of safety for individual components are often considered protective for potential additive effects from co-exposure to other fragrance materials in a finished product. For specific endpoints like skin sensitization, a more integrated approach known as Quantitative Risk Assessment (QRA) is employed. The QRA methodology explicitly considers the aggregate exposure to all sensitizing fragrance allergens in a single product to ensure that their combined level does not pose a significant risk of inducing skin sensitization. nih.govcosmeticsandtoiletries.com Furthermore, many natural fragrance ingredients, such as essential oils, are themselves complex mixtures of multiple chemical constituents, which adds another layer to the assessment. safecosmetics.orgpoison.org

Environmental Fate and Ecotoxicological Studies of Citronellyloxyacetaldehyde

Transport and Distribution in Environmental Compartments

Volatilization and Atmospheric Dispersion Models

Without dedicated scientific studies, any discussion on these topics for Citronellyloxyacetaldehyde would be speculative and not based on empirical evidence.

Leaching Potential to Groundwater Systems

The potential for a chemical to leach through soil and contaminate groundwater is a critical aspect of its environmental fate. This process is governed by a combination of the chemical's intrinsic properties and the characteristics of the soil and environment. Key factors include the substance's water solubility, its tendency to adsorb to soil particles, and its persistence or degradation rate in the soil. fera.co.uk

A primary metric used to predict the mobility of a substance in soil is the soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates weak adsorption to soil, suggesting the chemical is more likely to remain dissolved in soil water and move downwards, posing a higher risk to groundwater. Conversely, a high Koc value signifies strong adsorption to soil particles, which immobilizes the chemical and reduces its leaching potential.

While specific experimental data on the soil adsorption coefficient (Koc) and degradation half-life (DT50) for this compound are not detailed in publicly available literature, its leaching potential would be assessed based on these parameters. Environmental fate studies for regulatory purposes typically involve treating soil samples with the test substance and incubating them under controlled conditions to measure the rate of degradation and identify transformation products. fera.co.uk The mobility is further assessed through adsorption and desorption studies across various soil types, as a chemical's behavior can be significantly influenced by soil properties such as organic matter content, clay content, and pH. fera.co.uk

Ecotoxicological Impact Assessment

The assessment of ecotoxicological impacts involves evaluating the potential adverse effects of a substance on ecosystems. For this compound, this includes its toxicity to aquatic life and its potential to accumulate in organisms.

This compound is classified as toxic to aquatic life, with long-lasting effects. perfumerflavorist.com Standard acute toxicity tests have been conducted on representative species from different trophic levels to determine the concentrations at which harmful effects occur.

The results of these studies indicate that the compound is most toxic to aquatic invertebrates, followed by fish, and then algae. The effective concentration (EC50) for Daphnia magna (a small crustacean) is 1.17 mg/L over 48 hours. For fish, specifically the Rainbow trout (Oncorhynchus mykiss), the lethal concentration (LC50) is 1.45 mg/L over 96 hours. For the green algae Pseudokirchneriella subcapitata, the concentration that inhibits growth by 50% (ErC50) is 4.5 mg/L over 72 hours. In contrast, the toxicity to bacteria (Pseudomonas putida) is very low, with an EC50 greater than 10,000 mg/L. perfumerflavorist.com

Interactive Data Table: Acute Aquatic Toxicity of this compound perfumerflavorist.com

| Test Organism | Species | Endpoint | Duration | Value (mg/L) |

| Crustacean | Daphnia magna | EC50 | 48 h | 1.17 |

| Fish | Oncorhynchus mykiss | LC50 | 96 h | 1.45 |

| Algae | Pseudokirchneriella subcapitata | ErC50 | 72 h | 4.5 |

| Bacteria | Pseudomonas putida | EC50 | 0.5 h | >10000 |

EC50: The concentration of a substance that causes a specified effect in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population. ErC50: The concentration that causes a 50% reduction in growth rate.

Bioaccumulation is the process where the concentration of a chemical builds up in an organism over time, while biomagnification is the increasing concentration of that chemical in organisms at successively higher levels in a food chain. A key indicator for assessing bioaccumulation potential is the octanol-water partition coefficient (Log P or Log Kow), which measures a chemical's hydrophobicity (tendency to dissolve in fats and oils rather than water). nist.gov

Substances with a high Log P value are more likely to be stored in the fatty tissues of organisms and thus have a higher potential to bioaccumulate. For this compound, the Log P value is reported to be 3.26. scentree.co This value suggests a moderate potential for bioaccumulation. While this indicates that the compound may accumulate in aquatic organisms to some extent, it is below the typical threshold (Log P > 5) that signals a high potential for significant bioaccumulation and biomagnification.

A definitive assessment of biomagnification requires field studies or complex food web modeling that is not currently available for this specific compound. Therefore, the evaluation of its bioaccumulation potential is primarily based on its physicochemical properties.

Life Cycle Environmental Fate Assessment Methodologies

To holistically evaluate the environmental footprint of a chemical like this compound, a Life Cycle Assessment (LCA) is the most recognized and standardized methodology (ISO 14040 and 14044). perfumerflavorist.comctpa.org.uk An LCA assesses the potential environmental impacts of a product or substance throughout its entire life cycle, from raw material extraction and manufacturing to its use and final disposal. ctpa.org.uk

The LCA process consists of four main phases:

Goal and Scope Definition: This phase defines the purpose of the study, the functional unit (e.g., 1 kg of the fragrance ingredient), and the system boundaries (what is included and excluded from the assessment). perfumerflavorist.com

Life Cycle Inventory (LCI): This involves compiling an inventory of all relevant inputs (e.g., energy, raw materials) and outputs (e.g., emissions to air, water, and soil; waste generation) for each stage of the life cycle.

Life Cycle Impact Assessment (LCIA): In this phase, the LCI data is translated into potential environmental impacts. This is done by multiplying the amount of each emission by a characterization factor for various impact categories, such as aquatic ecotoxicity, climate change, and human health. ctpa.org.uk For fragrance ingredients, this allows for the identification of environmental hotspots in the production process. rsc.orgresearchgate.net

For fragrance ingredients, LCA can be complemented by other eco-design tools, such as those based on the principles of green chemistry, to guide the development of more sustainable products from an early stage. evea-conseil.com These combined approaches allow for a comprehensive environmental profile, highlighting impacts from agricultural practices for natural precursors to the chemical synthesis and manufacturing processes. rsc.orgevea-conseil.com

Advanced Analytical Methodologies for Citronellyloxyacetaldehyde Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure and identifying the functional groups of Citronellyloxyacetaldehyde. These techniques rely on the interaction of the molecule with electromagnetic radiation to provide a detailed molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic compounds like this compound. jchps.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. jchps.comcore.ac.uk

For this compound, a ¹H NMR spectrum would reveal distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these signals indicates the electronic environment of the protons, while the integration of the signal area reveals the relative number of protons. jchps.com Spin-spin coupling patterns (multiplicity) provide information about adjacent protons, helping to piece together the molecular fragments. core.ac.uk

Similarly, a ¹³C NMR spectrum would show a signal for each unique carbon atom. The chemical shifts provide insight into the type of carbon (alkane, alkene, ether, aldehyde). Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete bonding network by correlating protons and carbons that are coupled to each other through one or more bonds. core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on the typical chemical shifts for the functional groups and structural motifs present in the molecule.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.5 - 9.7 (t) | 200 - 205 |

| O-CH₂ (acetal) | 4.0 - 4.2 (d) | 65 - 75 |

| O-CH₂ (citronellyl) | 3.4 - 3.7 (m) | 60 - 70 |

| Alkene (=CH) | 5.0 - 5.2 (t) | 120 - 125 |

| Alkene (=(CH₃)₂) | - | 130 - 135 |

| Methyl (CH₃) | 0.8 - 1.7 (d, s) | 15 - 25 |

| Methylene/Methine (CH₂/CH) | 1.1 - 2.1 (m) | 25 - 45 |

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. mdpi.comyoutube.com When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides high specificity and sensitivity for identifying and quantifying compounds in complex mixtures. mdpi.comnih.gov

In the analysis of this compound, electron ionization (EI) would likely lead to extensive fragmentation, providing a characteristic fingerprint. Key fragmentation pathways would involve cleavage of the ether bond, loss of the aldehyde group, and rearrangements within the citronellyl moiety. Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), would be used to observe the molecular ion peak ([M+H]⁺ or [M-H]⁻) more clearly, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. mdpi.com

Table 2: Potential Mass Spectrometry Fragments of this compound This table lists plausible fragments and their corresponding mass-to-charge ratios (m/z) that could be observed in an EI-MS spectrum.

| Fragment Structure | Plausible m/z | Description |

| [C₁₂H₂₂O₂]⁺ | 198 | Molecular Ion (M⁺) |

| [C₁₀H₁₇]⁺ | 137 | Loss of oxyacetaldehyde moiety |

| [C₇H₁₁O]⁺ | 111 | Cleavage alpha to the ether oxygen |

| [C₅H₉O₂]⁺ | 101 | Cleavage of the citronellyl chain |

| [C₂H₃O₂]⁺ | 59 | Oxyacetaldehyde fragment |

| [CHO]⁺ | 29 | Formyl radical cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. lumenlearning.comresearchgate.net IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. researching.cn

For this compound, IR spectroscopy would show characteristic absorption bands for the key functional groups. libretexts.org A strong, sharp peak around 1720-1740 cm⁻¹ is indicative of the C=O stretch of the aldehyde. openstax.org The aldehyde C-H stretch typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C-O stretch of the ether linkage would be visible in the 1050-1150 cm⁻¹ region. Additionally, bands corresponding to C=C stretching (around 1670 cm⁻¹) and sp² and sp³ C-H stretching (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively) would be present. lumenlearning.comopenstax.org

Raman spectroscopy would provide complementary information. The C=C double bond, being more polarizable, often gives a strong Raman signal. beilstein-journals.org The symmetrical vibrations of the hydrocarbon backbone are also typically more intense in the Raman spectrum compared to the IR spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound This table outlines the expected vibrational modes and their approximate frequencies.

| Functional Group | Vibrational Mode | Approximate IR Frequency (cm⁻¹) | Approximate Raman Frequency (cm⁻¹) |

| Aldehyde | C=O Stretch | 1720 - 1740 (Strong) | 1720 - 1740 (Moderate) |

| Aldehyde | C-H Stretch | 2700 - 2750 & 2800 - 2850 (Weak) | Weak/Not Observed |

| Ether | C-O-C Stretch | 1050 - 1150 (Strong) | Moderate |

| Alkene | C=C Stretch | 1660 - 1680 (Variable) | 1660 - 1680 (Strong) |

| Alkene | =C-H Stretch | 3010 - 3040 (Moderate) | 3010 - 3040 (Moderate) |

| Alkane | C-H Stretch | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |

X-ray Based Techniques for Advanced Characterization

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. hod4.netwikipedia.org The technique requires a single, high-quality crystal of the substance. nih.gov When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays, creating a unique diffraction pattern of spots. wikipedia.org

By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. hod4.net This map is then used to determine the precise positions of all atoms in the molecule, providing accurate information on bond lengths, bond angles, and stereochemistry. nih.gov While powerful, the primary challenge for analyzing this compound with this method would be obtaining a suitable single crystal, as it exists as a liquid at room temperature. Low-temperature crystallography could potentially be employed if crystallization can be induced.

Chromatographic Separation Techniques

Chromatography is essential for the separation, isolation, and quantification of this compound from reaction mixtures or natural sources. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

Gas Chromatography (GC) and Liquid Chromatography (LC) Method Development

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. This compound, with its moderate molecular weight, can be analyzed using GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. ui.ac.idepa.gov Method development would involve optimizing parameters such as the type of capillary column (a mid-polarity column like a DB-5 or DB-WAX would be a good starting point), the temperature program for the oven, the injector temperature, and the carrier gas flow rate. epa.gov For certain applications, derivatization of the aldehyde group might be employed to improve chromatographic behavior or detection sensitivity. nih.gov

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are non-volatile or thermally sensitive. For this compound, reversed-phase HPLC is a common approach. sielc.com A method for the separation of [(3,7-Dimethyl-6-octenyl)oxy]acetaldehyde has been developed using a Newcrom R1 column, which is a mixed-mode column with a C8 alkyl chain and a positively charged ion-pairing group. sielc.com

This method can be scaled for preparative separation to isolate impurities or for analytical purposes in fields like pharmacokinetics. sielc.com For compatibility with mass spectrometry (LC-MS), the mobile phase modifier (e.g., phosphoric acid) can be replaced with a volatile alternative like formic acid. sielc.com The use of smaller particle size columns (e.g., 3 µm) can enable faster analyses in UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com

Table 4: Example HPLC Method for this compound Analysis. sielc.com

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Water/Acetonitrile (MeCN) with 0.1% Phosphoric Acid (H₃PO₄) |

| Detector | UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) |

| Application | Analytical separation, preparative isolation, pharmacokinetic studies |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

The analysis of this compound in complex mixtures, such as those found in fragrances, consumer products, and environmental samples, necessitates the use of high-resolution analytical techniques. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and commonly employed platforms for the identification and quantification of volatile and semi-volatile organic compounds like this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile compounds and is particularly well-suited for fragrance ingredients. researchgate.net In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for a stationary phase within a capillary column. As components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint. diabloanalytical.com

For this compound, a typical GC-MS analysis would involve a non-polar or medium-polarity capillary column (like a 5% phenyl-methylpolysiloxane) to achieve separation from other fragrance components. scitepress.org The mass spectrum of this compound would exhibit characteristic fragmentation patterns that allow for its unambiguous identification, often confirmed by comparison to spectral libraries. diabloanalytical.com The high sensitivity of modern MS detectors allows for the detection of trace amounts of the compound in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While GC-MS is highly effective, LC-MS/MS offers advantages for aldehydes that may be thermally labile or less volatile. nih.govresearchgate.net LC separates compounds in the liquid phase based on their interactions with the column's stationary phase. nih.gov This technique is often preferred for biological or environmental samples where extensive sample cleanup might otherwise be required. nih.govnih.gov

The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity. In MS/MS, a specific precursor ion corresponding to the compound of interest (e.g., protonated this compound) is selected, fragmented, and one or more characteristic product ions are monitored. epa.govuclouvain.be This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and minimizes interferences from the sample matrix, making it ideal for trace-level quantification. epa.gov For aldehydes, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can improve chromatographic behavior and ionization efficiency, although direct analysis is also possible. researchgate.net

The table below provides a comparative overview of typical parameters for these two techniques in the context of analyzing fragrance aldehydes.

Table 1: Comparison of Typical GC-MS and LC-MS/MS Parameters for Aldehyde Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Principle | Separation of volatile compounds in the gas phase. | Separation of soluble compounds in the liquid phase. |

| Typical Column | HP-5MS, DB-5, FFAP (Fused Silica Capillary). achs.edu | C8 or C18 reversed-phase column. nih.gov |

| Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen). | Gradient of aqueous solvent (e.g., water with formic acid) and organic solvent (e.g., acetonitrile, methanol). nih.gov |

| Ionization Mode | Electron Ionization (EI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). researchgate.net |

| Detector | Quadrupole, Ion Trap, Time-of-Flight (TOF). | Triple Quadrupole (QqQ), Quadrupole-Time-of-Flight (QTOF). epa.gov |

| Key Advantage | Excellent for volatile and semi-volatile compounds; extensive spectral libraries available. diabloanalytical.com | Suitable for thermally labile compounds; high selectivity and sensitivity with MS/MS, especially in complex matrices. nih.govnih.gov |

Advanced Sample Preparation and Extraction Methods from Diverse Matrices

The accurate analysis of this compound from diverse matrices—such as perfumes, lotions, air samples, or wastewater—is critically dependent on the sample preparation and extraction method employed. chromatographytoday.comsemanticscholar.org The primary goals of these methods are to isolate the target analyte from interfering matrix components, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument. chromatographytoday.combiotage.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. libretexts.org For extracting this compound from aqueous samples like wastewater or beverages, a non-polar organic solvent (e.g., dichloromethane (B109758) or hexane) would be used to partition the relatively non-polar aldehyde away from water-soluble matrix components. researchgate.netelsevierpure.com While effective, LLE can be solvent- and labor-intensive. nih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction offers a more efficient and selective alternative to LLE, using a solid sorbent packed into a cartridge or disk to retain the analyte. chromatographyonline.com For this compound, a reversed-phase sorbent (like C18) would be appropriate. An aqueous sample is passed through the cartridge, the aldehyde is adsorbed onto the sorbent, interfering compounds are washed away, and finally, the purified aldehyde is eluted with a small volume of an organic solvent. chromatographyonline.com This technique simultaneously cleans up and concentrates the sample. semanticscholar.org

Headspace and Sorptive Extraction Techniques

For volatile compounds like this compound in solid or liquid matrices (e.g., lotions, fabrics), headspace techniques are ideal as they sample the vapor phase in equilibrium with the sample, avoiding the extraction of non-volatile matrix components. chromatographytoday.com

Static Headspace (SHS): An aliquot of the vapor above a sealed and equilibrated sample is directly injected into the GC.

Dynamic Headspace (DHS) / Purge and Trap: An inert gas is bubbled through the sample, and the purged volatiles are trapped on a sorbent material. The trap is then heated to desorb the analytes into the GC, providing significant concentration enhancement. chromatographytoday.com

Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a sorbent is exposed to the headspace or directly immersed in the sample. Analytes adsorb to the fiber, which is then transferred to the GC injector for thermal desorption. chromatographytoday.comdntb.gov.ua SPME is a solvent-free, simple, and sensitive technique. semanticscholar.org

Stir Bar Sorptive Extraction (SBSE): This technique is similar to SPME but uses a magnetic stir bar coated with a larger volume of sorbent (polydimethylsiloxane), providing higher extraction capacity and lower detection limits. semanticscholar.org

Table 2: Summary of Extraction Methods for this compound

| Extraction Method | Principle | Typical Matrices | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Aqueous samples (wastewater, beverages). | Simple, widely applicable. | Large solvent volumes, can form emulsions, labor-intensive. |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent followed by selective elution. | Aqueous samples, dissolved solids. | High selectivity, good concentration factor, reduced solvent use. | Can be costly, potential for sorbent clogging. |

| Solid-Phase Microextraction (SPME) | Adsorption onto a coated fiber, followed by thermal desorption. | Perfumes, lotions, air, water, food. | Solvent-free, simple, sensitive, reusable fiber. | Limited sorbent capacity, fiber fragility. |

| Stir Bar Sorptive Extraction (SBSE) | Adsorption onto a coated stir bar, followed by thermal desorption. | Aqueous samples. | Very high concentration factor, extremely low detection limits. | Requires specialized thermal desorption unit. |

| Dynamic Headspace (DHS) | Purging of volatiles with gas onto a sorbent trap. | Solid or liquid samples (e.g., fabrics, food). | Excellent for trace volatiles, high concentration factor. | More complex instrumentation than static methods. |

Quantitative Analytical Approaches and Method Validation for Trace Analysis

Quantitative analysis of this compound, particularly at trace levels, requires a robust and fully validated analytical method to ensure that the results are reliable, accurate, and reproducible. researchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). impactfactor.org

Quantitative Approaches

The most common approach for quantification is the use of calibration curves generated from standards of known concentration.

External Standard Calibration: A series of external standards containing known concentrations of pure this compound are analyzed, and a calibration curve of response versus concentration is plotted. The concentration in an unknown sample is determined by interpolating its response on this curve. impactfactor.org

Internal Standard Calibration: A known amount of a compound structurally similar to this compound (but not present in the sample) is added to all standards and samples. osha.gov The ratio of the analyte response to the internal standard response is plotted against concentration. This method corrects for variations in injection volume and potential signal suppression or enhancement from the matrix. scispace.comresearchgate.net